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Compound of Interest

Compound Name: Einecs 299-589-7

Cat. No.: B15196980 Get Quote

Technical Guide: 2-Phenoxyethanol
This guide provides a comprehensive overview of the molecular structure, characterization, and

analytical protocols for 2-Phenoxyethanol, intended for researchers, scientists, and

professionals in drug development.

Molecular Structure and Properties
2-Phenoxyethanol is an organic compound with the chemical formula C₈H₁₀O₂. It is a glycol

ether that functions as a bactericide and a fixative for perfumes.

Table 1: Physicochemical Properties of 2-Phenoxyethanol
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Property Value

Molecular Formula C₈H₁₀O₂

Molecular Weight 138.16 g/mol

IUPAC Name 2-Phenoxyethanol

Synonyms
Ethylene glycol monophenyl ether, Phenyl

cellosolve

Appearance Colorless oily liquid

Boiling Point 247 °C (477 °F; 520 K)

Melting Point 14 °C (57 °F; 287 K)

Density 1.102 g/cm³

Solubility in water 26.7 g/L

Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-

Phenoxyethanol.

2.1. Infrared (IR) Spectroscopy

Protocol: A thin film of neat 2-Phenoxyethanol is placed between two potassium bromide

(KBr) plates. The sample is then analyzed using an FTIR spectrometer over a range of 4000-

400 cm⁻¹.

Interpretation: The IR spectrum exhibits characteristic absorption bands corresponding to the

functional groups present in the molecule.

Table 2: Key IR Absorption Bands for 2-Phenoxyethanol
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3350 (broad) O-H Stretching

3060-3030 C-H (aromatic) Stretching

2940-2870 C-H (aliphatic) Stretching

1600, 1500 C=C (aromatic) Stretching

1240 C-O (ether) Asymmetric Stretching

1040 C-O (alcohol) Stretching

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Protocol: A solution of 2-Phenoxyethanol in a deuterated solvent (e.g., CDCl₃) is

prepared. The spectrum is recorded on a 400 MHz NMR spectrometer.

¹³C NMR Protocol: A more concentrated solution in the same deuterated solvent is used. The

spectrum is acquired on the same 400 MHz spectrometer with a broadband decoupler.

Table 3: ¹H NMR Chemical Shifts for 2-Phenoxyethanol (400 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.32-7.28 t 2H Ar-H (meta)

6.98-6.94 t 1H Ar-H (para)

6.92-6.89 d 2H Ar-H (ortho)

4.12 t 2H -O-CH₂-

3.98 t 2H -CH₂-OH

2.05 s (broad) 1H -OH

Table 4: ¹³C NMR Chemical Shifts for 2-Phenoxyethanol (100 MHz, CDCl₃)
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Chemical Shift (ppm) Assignment

158.6 Ar-C (quaternary)

129.5 Ar-C (meta)

121.2 Ar-C (para)

114.6 Ar-C (ortho)

69.4 -O-CH₂-

61.5 -CH₂-OH

2.3. Mass Spectrometry (MS)

Protocol: Electron Ionization (EI) mass spectrometry is performed. The sample is introduced

into the ion source, and the resulting fragments are analyzed.

Interpretation: The mass spectrum shows a molecular ion peak (M⁺) and various fragment

ions, which help confirm the molecular weight and structure.

Table 5: Key Mass Spectrometry Fragments for 2-Phenoxyethanol

m/z Fragment

138 [C₈H₁₀O₂]⁺ (Molecular Ion)

107 [C₇H₇O]⁺

94 [C₆H₅OH]⁺

77 [C₆H₅]⁺

45 [CH₂CH₂OH]⁺

Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for the characterization of 2-

Phenoxyethanol.
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Figure 1: Workflow for Synthesis and Characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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